molecular formula C10H8ClNS B1422253 2-(Chloromethyl)-5-phenyl-1,3-thiazole CAS No. 859470-58-9

2-(Chloromethyl)-5-phenyl-1,3-thiazole

Cat. No.: B1422253
CAS No.: 859470-58-9
M. Wt: 209.7 g/mol
InChI Key: JEJHXSCVDJNWCE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound follows the systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry. The compound bears the molecular formula C10H8ClNS with a molecular weight of 209.69 grams per mole. The IUPAC name accurately describes the substitution pattern: this compound, where the thiazole ring serves as the parent structure with substituents designated by their positional numbers.

The architectural framework consists of a planar five-membered thiazole ring featuring one sulfur atom at position 1 and one nitrogen atom at position 3, following the conventional numbering system. The phenyl group attachment at position 5 creates an extended conjugated system, while the chloromethyl substituent at position 2 introduces a reactive electrophilic center. The InChI representation InChI=1S/C10H8ClNS/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 provides a comprehensive structural description.

The SMILES notation C1=CC=C(C=C1)C2=CN=C(S2)CCl offers a simplified linear representation of the molecular connectivity. This notation clearly indicates the phenyl ring attachment to the thiazole core and the chloromethyl group positioning. The canonical SMILES representation confirms the structural integrity and provides a standardized format for computational analysis and database searches.

The molecular geometry exhibits specific bond angles and distances characteristic of thiazole derivatives. The heteroaromatic nature of the thiazole ring contributes to the overall planarity and electronic distribution throughout the molecule. The InChIKey JEJHXSCVDJNWCE-UHFFFAOYSA-N serves as a unique identifier for computational and database applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the chloromethyl protons typically appear as a singlet in the range of 4.4-4.5 parts per million, consistent with observations in related thiazole derivatives. The thiazole ring proton at position 4 manifests as a characteristic singlet around 7.2-7.6 parts per million, while the phenyl protons display multiplet patterns in the aromatic region between 7.0-8.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule. The thiazole ring carbons exhibit characteristic patterns, with the carbon bearing the phenyl substituent appearing around 150-170 parts per million, while the carbon attached to the chloromethyl group typically resonates around 160-170 parts per million. The chloromethyl carbon itself appears at approximately 42-45 parts per million, consistent with carbon atoms adjacent to chlorine.

Infrared spectroscopy provides valuable information about functional group characteristics and molecular vibrations. The carbon-hydrogen stretching vibrations of the aromatic systems appear in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur around 2900-3000 wavenumbers. The carbon-nitrogen stretching vibration of the thiazole ring typically manifests around 1580-1620 wavenumbers, providing a diagnostic fingerprint for the heterocyclic core. Carbon-sulfur stretching vibrations appear in the lower frequency region around 650-750 wavenumbers.

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the conjugated system. The compound exhibits absorption bands attributed to π-π* transitions of the aromatic systems, typically occurring in the range of 250-350 nanometers. The n-π* transitions, involving lone pair electrons on nitrogen and sulfur, appear at longer wavelengths with lower extinction coefficients. The extended conjugation between the thiazole ring and phenyl substituent influences the overall absorption profile and creates bathochromic shifts compared to simpler thiazole derivatives.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis of related thiazole compounds provides insights into the three-dimensional structure and packing arrangements. Crystal structure determination of 2-chloro-5-chloromethyl-1,3-thiazole, a structurally related compound, reveals important conformational details applicable to understanding the architecture of this compound. The thiazole ring maintains planarity with maximum deviations of approximately 0.000 angstroms from the mean plane, confirming the aromatic character of the heterocyclic system.

The conformational analysis indicates that substituents attached to the thiazole ring can adopt various orientations relative to the heterocyclic plane. In the case of chloromethyl substituents, the carbon-chlorine bond typically deviates from the thiazole plane by significant angles, as demonstrated by torsion angles of approximately -66.66 degrees in related structures. This conformational preference arises from steric and electronic factors that minimize intramolecular interactions while optimizing molecular stability.

The crystal packing arrangements reveal intermolecular interactions that stabilize the solid-state structure. The shortest distances between thiazole ring centroids in crystal structures typically exceed 5.5 angstroms, indicating the absence of strong π-π stacking interactions. This packing behavior suggests that other intermolecular forces, such as dipole-dipole interactions and van der Waals forces, primarily govern the crystal lattice formation.

Bond length analysis shows typical values for carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds within the thiazole ring system. The aromatic character of the ring is confirmed by bond length equalization and planarity. The phenyl substituent in this compound likely maintains coplanarity with the thiazole ring to maximize conjugative interactions, similar to observations in related phenyl-substituted thiazoles.

Comparative Analysis with Related Thiazole Derivatives

Comparative structural analysis with related thiazole derivatives reveals important trends in molecular architecture and properties. The compound 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole presents an interesting comparison, featuring a similar chloromethyl substituent but with an additional nitrogen atom in the ring system. This structural modification results in different electronic properties and reactivity patterns, with the thiadiazole derivative exhibiting distinct spectroscopic characteristics.

The molecular formula comparison shows 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole with C9H7ClN2S versus C10H8ClNS for the thiazole analogue. The presence of an additional nitrogen atom in the thiadiazole creates increased electron deficiency and altered electronic distribution throughout the ring system. This modification influences the chemical shifts observed in nuclear magnetic resonance spectroscopy and the absorption patterns in ultraviolet-visible spectroscopy.

Structural analysis of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole provides insights into positional isomerism effects. This compound features the chloromethyl group at position 5 rather than position 2, along with an additional methyl substituent. The molecular formula C11H10ClNS reflects the presence of the additional methyl group, and spectroscopic data reveal distinct chemical shift patterns compared to the parent compound.

The infrared spectroscopic comparison across thiazole derivatives demonstrates consistent patterns for fundamental vibrations while showing subtle differences attributable to substitution effects. Carbon-nitrogen stretching frequencies typically appear in the range of 1545-1620 wavenumbers across various thiazole derivatives, while carbon-sulfur stretches maintain characteristic positions around 650-750 wavenumbers. These spectroscopic fingerprints provide reliable identification criteria for thiazole-containing compounds.

Properties

IUPAC Name

2-(chloromethyl)-5-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJHXSCVDJNWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859470-58-9
Record name 2-(chloromethyl)-5-phenyl-1,3-thiazole
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Preparation Methods

Chlorination of Allyl Isothiocyanate Derivatives

A widely reported approach uses allyl isothiocyanate derivatives as starting materials, which undergo chlorination and oxidation to form the thiazole ring with chloromethyl substitution.

Process Summary:

  • Starting material: 2-haloallyl isothiocyanate (e.g., 2-chloroallyl isothiocyanate).
  • Chlorinating agents: Chlorine gas, sulfuryl chloride, N-chlorosuccinimide, or other chlorine-releasing compounds.
  • Oxidizing agents: Peroxides, quinones, or halogenating compounds.
  • Solvents: Dipolar aprotic solvents such as acetonitrile, dimethylformamide, or dimethyl sulfoxide.
  • Temperature: Typically from −40 °C to +30 °C, with reaction often optimized around 0 °C to 20 °C.
  • Isolation: Filtration, crystallization, or distillation under reduced pressure.

Key Reaction Steps:

Step Description Conditions
a) Chlorination Allyl isothiocyanate reacted with 1–2 mol chlorinating agent per mol substrate −40 °C to +30 °C, inert solvent
b) Oxidation Addition of 1–5 mol oxidizing agent per mol substrate 0 °C to solvent boiling point
c) Isolation Filtration of precipitated byproducts (e.g., succinimide), crystallization or distillation Ambient to mild heating, reduced pressure distillation

This method yields 2-chloro-5-(chloromethyl)-1,3-thiazole intermediates, which can be further functionalized to introduce the phenyl group at the 5-position or used as key intermediates in subsequent steps.

Cyclization Using α-Halo Carbonyl Compounds and Thiourea Derivatives

An alternative approach involves the condensation of α-halo carbonyl compounds with thiourea or thioamide derivatives , leading to thiazole ring formation with substitution at the 2- and 5-positions.

  • Reactants: α-halo carbonyl compounds (e.g., α-chloromethyl ketones or aldehydes) and thiourea derivatives.
  • Conditions: Typically mild reflux or room temperature stirring.
  • Mechanism: Nucleophilic attack of thiourea sulfur on the α-halo carbonyl carbon, followed by cyclization and elimination to form the thiazole ring.
  • Advantages: This method allows direct introduction of substituents such as phenyl groups at the 5-position by choosing appropriate α-halo carbonyl precursors.

This method is documented in various synthetic studies on thiazole derivatives and is useful for preparing 2-(chloromethyl)-5-phenyl-1,3-thiazole analogs.

Hantzsch Thiazole Synthesis Variants

The classical Hantzsch method involves the reaction of α-haloketones with thioamides or thioureas to form thiazoles. Modifications include:

  • Use of bromocarbonyl compounds and phosphorus pentasulfide for ring formation.
  • Subsequent bromination and substitution steps to install chloromethyl groups.
  • Use of silver nitrate or other reagents for functional group transformations.

While this method is more general for thiazole synthesis, it can be adapted for specific substitution patterns including chloromethyl and phenyl groups at positions 2 and 5, respectively.

Purification and Yield Considerations

  • Distillation: Common for isolation but limited by thermal stability of this compound, which can decompose or have low purity after distillation.
  • Crystallization: Preferred for obtaining high-purity product; often involves crystallization of hydrochloride salts or other derivatives.
  • Filtration and washing: Removal of byproducts such as succinimide or unreacted starting materials.

Reported yields for chlorinated thiazoles typically range from 80% to 90%, with purity levels above 90% achievable by optimized crystallization protocols.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purification Notes
Chlorination of allyl isothiocyanate 2-haloallyl isothiocyanate Chlorine, sulfuryl chloride, oxidizing agents −40 °C to +30 °C, aprotic solvents 85–90 Crystallization, filtration, distillation One-step, high purity, scalable
Condensation of α-halo carbonyl + thiourea α-halo carbonyl compounds, thiourea Mild acid/base catalysis Room temp to reflux 70–85 Filtration, recrystallization Allows phenyl substitution
Hantzsch method variants α-haloketones, thioamides P2S5, bromine, silver nitrate Reflux, stepwise 60–80 Chromatography, recrystallization Versatile, multi-step

Research Findings and Optimization

  • Reaction temperature control is critical to avoid side reactions and decomposition.
  • Use of dipolar aprotic solvents enhances reaction rates and selectivity.
  • Chlorinating agents like sulfuryl chloride provide controlled chlorination without excessive byproducts.
  • Oxidizing agents improve ring closure efficiency.
  • Purification by crystallization of hydrochloride salts improves stability and handling.
  • Monitoring by gas chromatography and NMR confirms high purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiazole ring or the substituents.

    Coupling Reactions: The phenyl group allows for coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in the presence of ligands to enhance the reaction efficiency.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-(azidomethyl)-5-phenyl-1,3-thiazole or 2-(thiocyanatomethyl)-5-phenyl-1,3-thiazole can be obtained.

    Oxidation Products: Sulfoxides and sulfones of the thiazole ring.

    Coupling Products: Biaryl compounds or more complex heterocycles.

Scientific Research Applications

Anti-cancer Activity

Thiazole derivatives, including 2-(hydrazinyl)-1,3-thiazoles, have demonstrated antitumor activity . Novel 1,3-thiazole derivatives exhibit antiproliferative activity against breast cancer cells . In one study, synthesized compounds were screened against MCF-7 and MDA-MB-231 breast cancer cell lines, and almost all compounds exhibited considerable antiproliferative activity compared to staurosporine, with no significant cytotoxicity toward epithelial cells .

Anti-microbial Properties

Many derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Researchers have synthesized benzo[d]thiazole-hydrazones and tested their in vitro antimicrobial activities . Evaluation of antimicrobial activity showed that a specific compound possessed antibacterial activity against E. coli . The structure-activity relationship (SAR) revealed that the presence of a chlorine atom enhanced the antibacterial properties .

Anti-hyperlipidemic Activity

2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554) is a thieno[2,3-d]pyrimidine derivative that has shown antihyperlipidemic activity . Molecular docking studies suggest that LM-1554 acts through the inhibition of Niemann Pick C1 Like1 protein (NPC1L1) .

Anti-parasitic Applications

Studies concerning the therapy of parasitic infections led to the development of "megazol" (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole), a nitroimidazole extremely active against Trypanosoma cruzi and Trypanosoma brucei . Although megazol's development was postponed due to high toxicity, it serves as a lead compound for developing new anti-trypanosomal agents .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Modulation: The dichlorophenyl group in C₁₁H₈Cl₂NS introduces steric bulk and electron deficiency, which may influence binding in biological targets .

Synthetic Methodologies :

  • Green Chemistry : The electrochemical synthesis of 2-chloro-5-chloromethyl-1,3-thiazole avoids toxic chlorinating agents (e.g., Cl₂, SOCl₂), offering an environmentally sustainable route .
  • Conventional Routes : Allyl isothiocyanate-based methods (e.g., ) require harsh reagents, limiting scalability compared to S-alkylation used for the target compound .

Physical Properties :

  • Melting points vary significantly; for example, 4-(Chloromethyl)-2-phenyl-1,3-thiazole melts at 49–50°C , whereas analogs with bulkier substituents (e.g., trifluoromethyl) may exhibit higher thermal stability.

Industrial and Pharmaceutical Utility

  • Agrochemicals : Chloromethyl-thiazoles are intermediates in synthesizing fungicides and insecticides due to their reactivity .
  • Drug Discovery : The chloromethyl group enables facile derivatization, as seen in the synthesis of 9c (), which showed promising molecular docking profiles .

Biological Activity

2-(Chloromethyl)-5-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and thiazole precursors under specific conditions. The chloromethyl group is introduced through a chloromethylation process, which enhances the compound's reactivity and biological potential.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, a review on azole-based antibacterial agents highlighted the efficacy of thiazole compounds against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using disk diffusion methods, showing significant inhibition zones compared to control antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Control (Ceftriaxone)
Staphylococcus aureus1525
Escherichia coli1222
Pseudomonas aeruginosa1020

Cytotoxicity

Research has indicated that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. A study focusing on the cytotoxicity of thiazolyl-catechol compounds found that modifications at position 2 of the thiazole ring could enhance selectivity towards malignant cells. Specifically, compounds similar to this compound demonstrated significant potency against human pulmonary malignant cells (A549) with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA5495.0
Reference Drug (Gefitinib)A54918.5

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as oxidative stress and proliferation. The presence of the chloromethyl group enhances its ability to form covalent bonds with biomolecules, thereby modulating their functions .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of thiazoles were synthesized and tested against multiple bacterial strains. The results indicated that the introduction of a chloromethyl group significantly improved the antimicrobial activity compared to other substituents .
  • Anticancer Studies : A recent investigation into thiazole derivatives revealed that certain modifications led to enhanced selectivity and potency against cancer cells. Compounds structurally related to this compound showed promising results in reducing cell viability in A549 cells .

Q & A

Basic Questions

Q. What are the established synthetic protocols for 2-(Chloromethyl)-5-phenyl-1,3-thiazole, and how is reaction progress monitored?

  • Answer : The compound is typically synthesized via S-alkylation reactions. For example, reacting 4-chloro-6-methylpyrimidine-2-thiol with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole in tetrahydrofuran (THF) under methanesulfonic acid catalysis yields bis-heterocyclic conjugates . Reaction progress is monitored using thin-layer chromatography (TLC), and purification involves recrystallization from ethanol-DMF mixtures . Key analytical techniques for confirmation include IR (to identify chloromethyl C-Cl stretches at ~600–700 cm⁻¹) and NMR (to resolve aromatic protons and methylene signals) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Answer :

  • IR Spectroscopy : Identifies functional groups like C-Cl (~650 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons (e.g., chloromethyl CH₂ at δ 4.5–5.0 ppm) and carbons (e.g., thiazole ring carbons at δ 120–160 ppm) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .

Advanced Research Questions

Q. How can solvent and catalyst selection influence the regioselectivity in synthesizing derivatives of this compound?

  • Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in S-alkylation reactions, favoring substitution at the chloromethyl group .
  • Catalysts : Methanesulfonic acid under ultrasound irradiation accelerates reaction rates and improves yields of bis-heterocyclic derivatives . For heterocyclic coupling, PEG-400 with Bleaching Earth Clay (pH 12.5) enables efficient heterocycle formation at 70–80°C .

Q. What methodologies are recommended for resolving contradictory spectral data in structurally similar thiazole derivatives?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, such as distinguishing thiazole ring protons from aryl substituents .
  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., thiazole ring geometry) and clarifies ambiguities in substituent orientation .
  • Computational Chemistry : DFT calculations predict NMR chemical shifts and optimize molecular geometries for comparison with experimental data .

Q. How to design this compound derivatives for targeted biological activity, and what in vitro assays are appropriate?

  • Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Br) at the phenyl ring to enhance antibacterial activity . Replace the chloromethyl group with triazole or oxadiazole moieties to improve metabolic stability .
  • Assays :
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Molecular Docking : Predict binding affinities to targets like bacterial enolase or fungal CYP51 .

Q. What are the challenges in crystallizing this compound derivatives, and how can X-ray diffraction data aid in structural confirmation?

  • Answer :

  • Crystallization Challenges : Hydrophobic aryl groups hinder solubility in polar solvents. Slow evaporation from DCM/hexane mixtures improves crystal growth .
  • X-ray Insights : Confirms dihedral angles between thiazole and phenyl rings (e.g., 15–20°) and validates bond lengths (e.g., C-Cl: ~1.73 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-5-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-phenyl-1,3-thiazole

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